molecular formula C₁₂H₁₁D₃N₂O₄ B1155536 N-[4-(Acetylamino)benzoyl]-β-alanine-D3

N-[4-(Acetylamino)benzoyl]-β-alanine-D3

Cat. No.: B1155536
M. Wt: 253.27
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(Acetylamino)benzoyl]-β-alanine-D3 is a deuterated derivative of N-[4-(Acetylamino)benzoyl]-β-alanine, where three hydrogen atoms are replaced with deuterium (D). The non-deuterated parent compound (CAS RN 212198-64-6) has a molecular formula of C₁₂H₁₄N₂O₄, a molecular weight of 250.251 g/mol, and features a β-alanine backbone linked to a 4-acetamidobenzoyl group . The deuterated form is synthesized to enhance metabolic stability and traceability in pharmacokinetic or mechanistic studies, leveraging deuterium’s isotopic effects .

This compound is classified as a controlled product with a short shelf life, requiring specialized handling and documentation . Its structure combines aromatic acetylamino motifs with a carboxylic acid-terminated alanine chain, making it relevant in prodrug design or enzyme-substrate interaction studies.

Properties

Molecular Formula

C₁₂H₁₁D₃N₂O₄

Molecular Weight

253.27

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below compares N-[4-(Acetylamino)benzoyl]-β-alanine-D3 with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS RN
This compound C₁₂H₁₁D₃N₂O₄* ~253.27 Acetylamino, β-alanine, deuterium Not Provided
N-[4-(Acetylamino)benzoyl]-β-alanine (Parent) C₁₂H₁₄N₂O₄ 250.251 Acetylamino, β-alanine 212198-64-6
N-Benzyloxycarbonyl-DL-alanine C₁₁H₁₃NO₄ 223.22 Benzyloxycarbonyl, DL-alanine 4132-86-9
N-[3-Amino-4-(methylamino)benzoyl]-β-alanine-d3 Methyl Ester C₁₇H₁₇D₃N₄O₃ 331.38 Pyridinyl, methyl ester, deuterium 1408238-37-8
4-Aminobenzoic Acid Derivatives (e.g., 4-aminobenzamide) Variable Variable Amino, benzamide (no β-alanine linkage) Not Provided

*Estimated based on parent compound and deuterium substitution.

Key Observations:
  • Deuterium Effects: The incorporation of deuterium in this compound likely reduces metabolic degradation rates compared to its non-deuterated counterpart, a common strategy in drug development to prolong half-life .
  • β-Alanine Backbone: Unlike simpler benzoic acid derivatives (e.g., 4-aminobenzamide), the β-alanine moiety introduces a carboxylic acid group, enhancing water solubility and enabling conjugation with biomolecules .
  • Substituent Variations: The pyridinyl and methyl ester groups in N-[3-Amino-4-(methylamino)benzoyl]-β-alanine-d3 Methyl Ester () alter electronic properties and bioavailability compared to the acetylated aromatic group in the target compound .

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